molecular formula C13H18N2O3S B4404989 N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide

Cat. No. B4404989
M. Wt: 282.36 g/mol
InChI Key: RABKEZBKKLKQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide, also known as PCE, is a chemical compound that has been widely used in scientific research due to its unique properties. PCE is a sulfonamide derivative that has been shown to have potential therapeutic properties, particularly in the treatment of cancer. In

Mechanism of Action

The mechanism of action of N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. By inhibiting the activity of CA IX, this compound can slow down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide in lab experiments is its potent anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, making it a promising candidate for further research in the field of cancer therapeutics. Additionally, this compound has a low toxicity profile, making it a relatively safe compound to work with in the lab.
However, there are also some limitations to using this compound in lab experiments. For example, this compound is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that specifically target its anti-cancer properties.

Future Directions

There are several future directions for research on N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide. One area of interest is the development of new synthesis methods that can produce this compound in larger quantities and with greater efficiency. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted cancer therapeutics.
Another area of interest is the development of this compound-based drug delivery systems. By encapsulating this compound in nanoparticles or other delivery vehicles, it may be possible to enhance its anti-cancer properties and reduce its toxicity profile.
Finally, further studies are needed to explore the potential therapeutic applications of this compound in other disease areas, such as inflammation and neurodegenerative diseases. By expanding our understanding of the biochemical and physiological effects of this compound, we may be able to identify new therapeutic applications for this promising compound.

Scientific Research Applications

N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide has been used in a variety of scientific research applications, particularly in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-19(17,18)14-12-7-5-11(6-8-12)13(16)15-9-3-4-10-15/h5-8,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABKEZBKKLKQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.